3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C8H10F3N3O |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
3-methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H10F3N3O/c1-5-13-6(15-14-5)7(8(9,10)11)2-3-12-4-7/h12H,2-4H2,1H3 |
InChI Key |
WPZLYGHBXCKPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2(CCNC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieve high purity and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the trifluoromethyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a chemical compound featuring a trifluoromethyl group attached to a pyrrolidine ring and is part of the oxadiazole class, which is composed of five-membered heterocyclic compounds with two nitrogen atoms and three carbon atoms. The presence of the trifluoromethyl group can influence its chemical reactivity by enhancing electrophilic properties, potentially leading to nucleophilic substitution reactions and various coupling reactions in synthetic organic chemistry.
Medicinal Chemistry
This compound hydrochloride has potential applications in medicinal chemistry, particularly in drug development for metabolic disorders or neurodegenerative diseases. Its structural features may allow advantageous interactions with biological targets, making it a candidate for pharmacological studies and an intermediate in synthesizing other bioactive compounds.
Solubility Enhancement
Mefenamic acid derivatives, when synthesized into ionic liquid compounds, greatly increase solubility in water compared to pure mefenamic acid or complexes with 2-hydroxypropyl-β-cyclodextrin . Transforming drugs into ionic liquids can improve their hydrophobicity, hydrophilicity, and skin permeability . For instance, transforming the poorly water-soluble drug etodolac into an ionic liquid improved its skin permeation .
Use as an Intermediate
The compound may serve as an intermediate in the synthesis of other biologically active compounds.
Data Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole | C7H12N4O | Lacks trifluoromethyl group |
| 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | C7H11N3O | Different substitution on pyrrolidine |
| 5-(Trifluoromethyl)-1,2,4-oxadiazole | C4F3N2O | Simple oxadiazole without pyrrolidine |
These compounds highlight the unique presence of the trifluoromethyl group in this compound hydrochloride, which may significantly influence its chemical properties and biological activities compared to its analogs.
Molecular Weight
The molecular weight of this compound is 221.18 g/mol . The molecular weight of this compound hydrochloride is 257.64 g/mol.
Molecular Formula
The molecular formula of this compound is C8H10F3N3O . The molecular formula of this compound hydrochloride is C8H11ClF3N3O.
Synonyms
Synonyms include:
Mechanism of Action
The mechanism of action of 3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Core
Compound 3z : (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Key Differences :
- Substituents : A piperidine ring replaces the pyrrolidine group, and a 3-(trifluoromethyl)phenyl group is present at position 3.
- Synthesis : Synthesized via iridium-catalyzed amination (97% enantiomeric excess, 99% yield) .
- Applications : The phenyl group may enhance π-π stacking interactions in receptor binding, while the piperidine ring offers greater flexibility compared to pyrrolidine.
Borane Complexes (57–60) : 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles
- Key Differences :
- Substituents : Quinuclidine-methyl groups and variable aryl substituents (e.g., 3-CF₃-phenyl, 3-methoxyphenyl).
- Synthesis : Yields range from 31% to 90%, influenced by base (NaH vs. Cs₂CO₃) and substituent electronic effects .
- Applications : Borane complexation improves stability for α7 nicotinic acetylcholine receptor studies.
Pleconaril (WIN 63843) : 3-[3,5-Dimethyl-4-(3-(3-methyl-1,2-oxazol-5-yl)propoxy)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Structural Modifications in Energetic Materials
NTOF : 3-((5-Nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Salt Forms and Physicochemical Properties
3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride (CAS 1121057-52-0)
- Key Differences :
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole Hydrochloride (CAS 2060040-00-6)
- Key Differences :
3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole
- Key Differences :
3-Chloromethyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 175205-63-7)
- Key Differences :
- Substituents : Chloromethyl group at position 3 allows further functionalization.
- Synthesis : Priced at $5.50/kg (98% purity), highlighting cost-effective scalability .
Biological Activity
3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity based on various research findings and case studies.
The molecular formula of this compound is with a molecular weight of approximately 223.18 g/mol. The compound features a pyrrolidine ring substituted with trifluoromethyl and an oxadiazole moiety, which is crucial for its biological properties.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. Specific studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound was evaluated against a panel of cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. It exhibited IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| CaCo-2 | 15.0 |
| MDA-MB-468 (breast) | 10.0 |
These values suggest that the compound may serve as a promising lead in anticancer drug development.
The mechanisms through which this compound exerts its effects include:
-
Inhibition of Key Enzymes : It has been shown to inhibit various enzymes involved in cancer progression, including:
- Histone Deacetylases (HDAC)
- Protein-Tyrosine Phosphatase (PTP1B)
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
Antimicrobial Activity
In addition to its anticancer properties, this oxadiazole derivative has demonstrated antimicrobial activities against several pathogenic bacteria and fungi. Studies have reported:
- Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its efficacy in vivo.
- Combination Therapy : When used in conjunction with existing chemotherapeutics, the compound enhanced the overall efficacy of treatment regimens for various cancers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
